molecular formula C20H29ClN2O2 B4162873 N',N'-dimethyl-N-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;hydrochloride

N',N'-dimethyl-N-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;hydrochloride

Cat. No.: B4162873
M. Wt: 364.9 g/mol
InChI Key: FPWIZVYLZRQNMN-UHFFFAOYSA-N
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Description

N’,N’-dimethyl-N-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;hydrochloride is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a diamine backbone with phenyl and phenoxy groups, making it a versatile molecule in both synthetic and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-dimethyl-N-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;hydrochloride typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 2-(2-phenylphenoxy)ethanol.

    Etherification: This intermediate undergoes etherification with 2-chloroethylamine hydrochloride to form 2-[2-(2-phenylphenoxy)ethoxy]ethylamine.

    Dimethylation: The final step involves the dimethylation of the amine group using formaldehyde and formic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Utilizing batch reactors for controlled reaction conditions.

    Purification: Employing distillation and crystallization techniques to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

N’,N’-dimethyl-N-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Produces corresponding ketones or carboxylic acids.

    Reduction: Yields primary or secondary amines.

    Substitution: Forms substituted amines or ethers.

Scientific Research Applications

N’,N’-dimethyl-N-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N’,N’-dimethyl-N-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, making it a valuable tool in biochemical research and drug development.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylethylenediamine: A simpler diamine with similar applications in coordination chemistry.

    N,N-dimethyl-N’-(pyridine-2-yl)ethane-1,2-diamine: Another diamine with a pyridine group, used in similar research applications.

Uniqueness

N’,N’-dimethyl-N-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;hydrochloride stands out due to its phenyl and phenoxy groups, which enhance its binding affinity and specificity for certain molecular targets. This makes it a more potent and selective compound in various applications compared to its simpler counterparts.

Properties

IUPAC Name

N',N'-dimethyl-N-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2.ClH/c1-22(2)14-12-21-13-15-23-16-17-24-20-11-7-6-10-19(20)18-8-4-3-5-9-18;/h3-11,21H,12-17H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWIZVYLZRQNMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCCOCCOC1=CC=CC=C1C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N',N'-dimethyl-N-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;hydrochloride
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N',N'-dimethyl-N-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;hydrochloride
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N',N'-dimethyl-N-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;hydrochloride
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N',N'-dimethyl-N-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;hydrochloride
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N',N'-dimethyl-N-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;hydrochloride
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N',N'-dimethyl-N-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;hydrochloride

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